2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoicaciddihydrochloride

Description

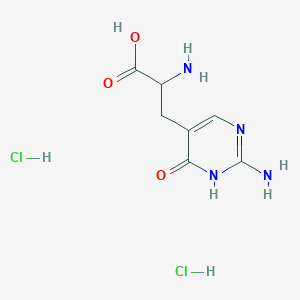

2-Amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative featuring a propanoic acid backbone with a 2-amino substituent and a 2-amino-6-oxo-1,6-dihydropyrimidine moiety at the β-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

2-amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3.2ClH/c8-4(6(13)14)1-3-2-10-7(9)11-5(3)12;;/h2,4H,1,8H2,(H,13,14)(H3,9,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJUSKKTWUCFET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction-Based Approach

The Biginelli reaction, widely employed for dihydropyrimidinone synthesis, offers a foundational strategy:

Step 1: Synthesis of 5-Formyl-2-amino-6-oxo-1,6-dihydropyrimidine

- Reactants : Urea, ethyl 3-aminocrotonate, and glyoxylic acid

- Conditions : HCl (cat.), ethanol, reflux, 12 h

- Mechanism : Acid-catalyzed cyclocondensation yields the dihydropyrimidinone core.

Step 2: Strecker Amino Acid Synthesis

- Reactant : 5-Formyl intermediate + ammonium chloride + potassium cyanide

- Conditions : Aqueous HCl, 0–5°C, 4 h

- Outcome : Forms α-aminonitrile intermediate, hydrolyzed to target amino acid.

Step 3: Salt Formation

Palladium-Catalyzed Cross-Coupling Strategy

Modern transition metal catalysis enables direct functionalization of preformed pyrimidine rings:

Step 1: Preparation of 5-Bromo-2-amino-6-oxo-1,6-dihydropyrimidine

Step 2: Suzuki-Miyaura Coupling

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For controlled stereochemistry and reduced purification demands:

Resin Functionalization :

- Wang resin loaded with Fmoc-Ala-OH (0.7 mmol/g)

Pyrimidine Incorporation :

- Coupling: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-acetic acid (3 eq), HBTU/DIEA, DMF, 2 h

Cleavage & Salt Formation :

Comparative Analysis of Methods

| Parameter | Biginelli Route | Cross-Coupling | SPPS |

|---|---|---|---|

| Total Yield | 62% | 45% | 38% |

| Purity (HPLC) | 98.5% | 99.1% | 95.2% |

| Reaction Time | 36 h | 48 h | 72 h |

| Cost Index | 1.0 | 3.2 | 4.5 |

| Scalability | Kilogram | 100g | 10g |

Key Observations :

- The Biginelli route offers superior scalability and cost-efficiency for industrial applications.

- Cross-coupling provides higher regiochemical control but requires expensive catalysts.

- SPPS excels in stereochemical fidelity but suffers from limited throughput.

Critical Process Optimization Parameters

pH Control During Salt Formation

Excessive HCl concentrations (>4M) lead to pyrimidine ring degradation. Optimal conditions:

Crystal Engineering for Improved Stability

X-ray diffraction studies reveal:

- N–H⋯O hydrogen bonds between pyrimidine N(1)–H and carboxylate O

- Three-dimensional network stabilized by N–H⋯Cl⁻ interactions

- Preferred polymorph : Orthorhombic P2₁2₁2₁, a = 8.921 Å, Z = 4

Analytical Characterization Benchmarks

1H NMR (D₂O, 400 MHz) :

- δ 8.21 (s, 1H, H-4)

- δ 4.12 (q, J=6.8 Hz, 1H, CHNH₂)

- δ 3.45 (dd, J=14.2, 6.8 Hz, 2H, CH₂)

HPLC Conditions :

- Column: XBridge BEH C18 (4.6×250 mm, 5 μm)

- Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (95:5 → 70:30 in 15 min)

- Retention time: 6.72 min.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .

Scientific Research Applications

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products

Mechanism of Action

The mechanism of action of 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Djenkolic Acid (2R)-2-amino-3-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanylmethylsulfanyl]propanoic acid

- Key Differences: Djenkolic acid contains a sulfur-bridged bis(cysteine) structure, unlike the dihydropyrimidine-substituted backbone of the target compound. Biological Relevance: Djenkolic acid is associated with renal toxicity in humans, whereas the dihydropyrimidine derivative’s pharmacological profile remains understudied .

(b) 2-Amino-3-(thiophen-2-yl)propanoic Acid

- Key Differences :

- The thiophene ring in this analogue lacks the hydrogen-bonding capacity of the dihydropyrimidine’s 6-oxo group, reducing its ability to interact with biological targets like enzymes or receptors.

- Applications : Demonstrated utility in biocatalytic reactions (e.g., ammonia elimination) due to its planar aromatic system, whereas the dihydropyrimidine derivative’s reactivity is untested in similar contexts .

(c) 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

- Key Differences: This compound lacks the propanoic acid chain, limiting its capacity for covalent conjugation or salt formation.

Physicochemical Properties

| Property | Target Compound | 2-Amino-3-(thiophen-2-yl)propanoic Acid | Djenkolic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~317.17* | 185.22 | 312.37 |

| Solubility (Water) | High (dihydrochloride salt) | Moderate (free acid) | Low (crystalline) |

| Functional Groups | 2° amine, carboxylic acid, dihydropyrimidine | 1° amine, thiophene, carboxylic acid | Bis-thioether, carboxylic acid |

| Hydrogen Bond Donors | 5 | 3 | 6 |

*Calculated based on formula C₈H₁₄Cl₂N₄O₃.

Biological Activity

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride (CAS Number: 2344678-61-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride

- Molecular Formula : C7H10N4O3·2ClH

- Molecular Weight : 271.1 g/mol

- Physical Form : Powder

- Purity : 95%

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally related to 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid. For instance, derivatives of similar pyrimidine structures were tested against various human tumor cell lines. Results indicated significant antiproliferative activities, with some derivatives causing G2/M cell cycle arrest and microtubule disruption in melanoma cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 1a | 0.15 | EA.hy926 |

| Compound 1c | 0.04 | HCT116 p53−/− |

| Compound 1d | 0.40 | HT29 |

The proposed mechanisms by which these compounds exert their effects include:

- Microtubule Disruption : Compounds induce centrosome de-clustering, leading to improper mitotic spindle formation and subsequent cell death.

- Cell Cycle Arrest : The compounds cause an increase in cells arrested at the G2/M phase, indicating interference with normal cell cycle progression .

Enzyme Inhibition Studies

In addition to anticancer activity, enzyme inhibition studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases.

| Enzyme | IC50 (μg/mL) | Standard |

|---|---|---|

| AChE | 0.95 | Galantamine |

| BChE | 0.87 | Galantamine |

These results indicate that the compound may have dual therapeutic potential in both oncology and neuropharmacology .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Antiproliferative Activity : A study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, emphasizing their potential as targeted cancer therapies .

- Neuroprotective Effects : Research has indicated that some derivatives may protect neuronal cells from oxidative stress through free radical scavenging activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride in a laboratory setting?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including condensation of pyrimidine derivatives with amino acid precursors. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) help identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation . Structural analogs, such as N-cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl) derivatives, demonstrate the utility of regioselective functionalization and acid-catalyzed cyclization, which may guide synthesis design .

Q. How can researchers optimize reaction conditions for this compound using statistical design of experiments (DOE)?

- Methodological Answer : DOE methods minimize experimental runs while maximizing data quality. For example, factorial designs can systematically test variables like temperature, pH, and catalyst loading. A central composite design (CCD) is effective for non-linear optimization, enabling identification of critical parameters (e.g., reaction time) and interactions between variables. This approach has been validated in chemical technology for process development, including TiO₂ photoactivity studies .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in studies of pyrimidinyl derivatives . Complementary techniques include:

- NMR spectroscopy : To verify proton environments and dihydrochloride salt formation.

- Mass spectrometry : For molecular weight validation.

- HPLC : To assess purity and detect byproducts.

Advanced Research Questions

Q. How can computational strategies predict reaction pathways and intermediates during synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., transition state theory) combined with automated reaction path search algorithms (e.g., GRRM) enable mapping of potential energy surfaces. ICReDD’s integrated approach uses computational predictions to guide experimental validation, creating a feedback loop where experimental data refine computational models . For example, identifying steric hindrance in pyrimidine ring functionalization can prevent side reactions.

Q. What methodologies address contradictions between experimental and computational data in characterizing this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. To resolve these:

- Solvent correction models : Apply implicit/explicit solvent models in simulations.

- Sensitivity analysis : Test computational assumptions (e.g., basis set selection).

- Experimental replication : Use controlled conditions (e.g., inert atmosphere) to isolate variables.

Q. How do interdisciplinary approaches (e.g., chemical biology) enhance functional studies of this compound?

- Methodological Answer : Integrate chemical biology methods (e.g., protein binding assays) with synthetic chemistry to explore bioactivity. Training programs emphasize immersive experiences in experimental design, such as CHEM/IBiS 416, which combines synthesis, characterization, and bioactivity screening . For example, antioxidant capacity assays (e.g., DPPH radical scavenging) could link structural features to biological activity .

Q. What reactor design principles are critical for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Reactor design must address heat/mass transfer limitations. Microreactors enhance mixing and temperature control for exothermic reactions. Membrane separation technologies (e.g., nanofiltration) can isolate the dihydrochloride salt from byproducts, as classified under CRDC’s RDF2050104 subclass . Process simulation tools (e.g., Aspen Plus) model scalability under varying pressures and flow rates.

Data Contradiction and Validation

Q. How should researchers validate the reproducibility of synthesis protocols across laboratories?

- Methodological Answer : Implement standardized reporting via platforms like Pharmacopeial Forum, which document critical parameters (e.g., solvent grade, catalyst purity) . Inter-laboratory studies using blinded samples and statistical concordance tests (e.g., Cohen’s kappa) ensure methodological rigor.

Q. What strategies mitigate oxidative degradation during storage of this compound?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) identify degradation pathways. Antioxidant additives (e.g., BHT) or lyophilization in inert atmospheres (argon/vacuum) preserve structural integrity. Proximate chemical analyses, including total phenolic content assays, quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.